molecular formula C16H15N3O2S B3009783 2,5-dimethyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide CAS No. 2034537-61-4

2,5-dimethyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide

Cat. No.: B3009783
CAS No.: 2034537-61-4
M. Wt: 313.38
InChI Key: GNZLSKILNUTATN-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide is a synthetic compound of significant interest in medicinal chemistry and antiviral research. This molecule features a hybrid structure combining pyrazine, thiophene, and furan heterocyclic systems, which are commonly found in pharmacologically active agents. Pyrazine derivatives are a vital class of heterocyclic compounds known to exhibit a broad spectrum of pharmaceutical activities, including antiviral, anticancer, and anti-inflammatory properties . Specifically, 2,5,6-trisubstituted pyrazine compounds have been identified as potent, allosteric inhibitors of the NS2B-NS3 protease in Flaviviruses such as Zika, Dengue, and West Nile virus . The NS2B-NS3 protease is a highly conserved enzyme essential for viral replication, making it a promising drug target . The molecular scaffold of this compound, which includes a thiophene-linked pyrazine core, is similar to those used in the synthesis of protease inhibitors and other bioactive molecules, suggesting potential utility in early-stage drug discovery efforts . This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and screening assays against virological and other biological targets. It is supplied for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,5-dimethyl-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-10-7-13(11(2)21-10)16(20)19-8-14-15(18-5-4-17-14)12-3-6-22-9-12/h3-7,9H,8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZLSKILNUTATN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2=NC=CN=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. The process may include:

    Formation of the Furan Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

    Synthesis of the Pyrazine Ring: This can be synthesized via the condensation of 1,2-diamines with α-diketones.

    Thiophene Ring Formation: The Gewald reaction is a common method, involving the condensation of a ketone, an α-cyanoester, and elemental sulfur.

    Coupling Reactions: The final step involves coupling the synthesized rings using reagents like coupling agents (e.g., EDC, DCC) to form the desired carboxamide linkage.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the pyrazine ring, converting it to dihydropyrazine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophilic substitution with appropriate nucleophiles.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various substituted furan and thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-dimethyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of organic semiconductors and other advanced materials due to its electronic properties.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide involves its interaction with specific molecular targets. The compound’s heterocyclic rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares the target compound with three analogs (Table 1), focusing on structural modifications, physicochemical properties, and inferred biological implications.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) LogP PSA (Ų) Key Substituents
2,5-dimethyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide C₁₇H₁₆N₃O₂S 326.40 2.85 78.8 Thiophen-3-yl, pyrazine, furan
2,5-dimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)furan-3-carboxamide C₁₇H₁₈N₅O₂ 324.36 2.62 87.9 1-Methylpyrazole, pyrazine, furan
N-[4-(acetylsulfamoyl)phenyl]prop-2-enamide C₁₁H₁₂N₂O₄S 268.29 2.63 104.2 Acetylsulfamoyl, acrylamide
3-[3-[1-[[3,5-bis(trifluoromethyl)benzoyl]amino]ethyl]pyrazin-2-yl]-N-ethyl-N-methyl-1,2,4-oxadiazole-5-carboxamide (I-2) C₂₁H₁₈F₆N₆O₃ 528.40 4.12 97.5 Trifluoromethyl, oxadiazole, pyrazine

Key Observations :

Impact of Heterocyclic Substituents: The thiophene group in the target compound enhances π-π stacking interactions compared to the 1-methylpyrazole analog . This modification may improve binding affinity to hydrophobic enzyme pockets, as seen in kinase inhibitors. Replacing thiophene with trifluoromethyl groups (as in compound I-2) increases LogP (4.12 vs.

Polar Surface Area (PSA) :

  • The target compound’s PSA (78.8 Ų) is lower than that of N-[4-(acetylsulfamoyl)phenyl]prop-2-enamide (104.2 Ų), indicating better passive diffusion across biological membranes .

Bioactivity Inference: The oxadiazole moiety in compound I-2 is associated with improved metabolic stability in preclinical models, a feature absent in the target compound .

Biological Activity

The compound 2,5-dimethyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide (CAS No. 2034537-61-4) is a complex organic molecule featuring a furan ring, a pyrazine ring, and a thiophene ring. These heterocycles are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be summarized as follows:

PropertyDescription
IUPAC Name 2,5-dimethyl-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]furan-3-carboxamide
Molecular Formula C16H15N3O2S
Molecular Weight 299.37 g/mol
CAS Number 2034537-61-4

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with various biological targets based on its structural analogs. The following potential mechanisms have been identified:

  • Modulation of Receptor Activity : Similar compounds have demonstrated the ability to act as allosteric modulators for NMDA receptors, which are crucial in synaptic transmission and neurological function .
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways or tumor growth, similar to other pyrrolopyrazine derivatives.
  • Impact on Cellular Signaling Pathways : By affecting signaling pathways related to inflammation and cell proliferation, this compound may exhibit anti-inflammatory and anticancer properties.

Biological Activity

Research indicates that compounds with similar structural features have shown a range of biological activities:

Anticancer Activity

Studies have indicated that related pyrrolopyrazine derivatives possess significant anticancer properties. They may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation .

Antimicrobial Properties

Compounds containing thiophene and pyrazine rings have been investigated for their antimicrobial effects against various pathogens. The presence of these heterocycles enhances their interaction with microbial targets, leading to effective inhibition of growth .

Anti-inflammatory Effects

Research suggests that derivatives of this compound could exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, potentially offering therapeutic benefits in inflammatory diseases .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on NMDA Receptor Modulation :
    • A study highlighted the development of positive allosteric modulators targeting NMDA receptors, revealing significant improvements in receptor potentiation with structural modifications similar to those found in this compound .
  • Anticancer Efficacy :
    • Research conducted on pyrrolopyrazine derivatives indicated their efficacy against various cancer cell lines, demonstrating dose-dependent responses that suggest potential for therapeutic application .

Q & A

Q. What are the recommended methods for synthesizing 2,5-dimethyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves coupling 2,5-dimethylfuran-3-carboxylic acid derivatives with functionalized pyrazine-thiophene intermediates. Key steps include:

  • Amide bond formation : Use coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in anhydrous tetrahydrofuran (THF) or DMF with N,N-diisopropylethylamine (DIPEA) as a base .
  • Purification : Flash chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization to isolate the product .
  • Yield optimization : Control reaction time (2–3 hours at room temperature) and stoichiometry (1:1.05 molar ratio of acid to amine to minimize side products) .

Q. Example Reaction Conditions Table

ReagentSolventCatalyst/BaseTimeYield Range
HATU, DIPEATHFRoom temperature2 hr65–75%
EDCI, DMAPDCM0°C to room temp4 hr50–60%

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

  • 1H/13C NMR : Confirm the presence of the thiophene (δ 7.2–7.5 ppm for aromatic protons), pyrazine (δ 8.3–8.7 ppm), and furan (δ 6.1–6.3 ppm) moieties. DMSO-d6 is a preferred solvent due to its ability to dissolve polar intermediates .
  • LC-MS : Monitor molecular ion peaks (e.g., m/z 428.3 [M+H]+) and fragmentation patterns to verify purity .
  • TLC : Use silica gel plates with UV visualization to track reaction progress (e.g., Rf ≈ 0.5 in ethyl acetate/hexane 3:7) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Reaction pathway prediction : Quantum chemical calculations (e.g., Gaussian 16) optimize transition states and intermediates for synthesis .
  • Docking studies : Use AutoDock Vina to predict binding affinities to biological targets (e.g., kinases or receptors). Prioritize derivatives with lower binding energies (ΔG < -8 kcal/mol) .
  • Example workflow :
    • Generate 3D conformers of the compound.
    • Dock into the active site of a target protein (e.g., EGFR kinase).
    • Validate with MD simulations (NAMD/GROMACS) to assess stability .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., IC50 variability)?

Methodological Answer:

  • Experimental replication : Standardize assays (e.g., fixed cell lines, ATP concentration in kinase assays) .
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers .
  • Structural analogs : Test derivatives to isolate the impact of substituents (e.g., thiophene vs. furan rings) on activity .

Q. How can chiral separation techniques (e.g., HPLC) isolate enantiomers, and what analytical validation is required?

Methodological Answer:

  • Chiral stationary phases : Use Chiralpak® OD columns with methanol/CO2 mobile phases (20% MeOH, 0.2% DMEA) at 35°C .
  • Validation :
    • HPLC : Retention times (e.g., 1.6 vs. 2.4 minutes for isomers) and enantiomeric excess (>98% ee) .
    • Circular dichroism (CD) : Confirm absolute configuration by comparing experimental and simulated spectra .

Data Contradiction Analysis

Q. Conflicting reports on cytotoxicity: How to determine if discrepancies arise from assay conditions vs. compound stability?

Methodological Answer:

  • Stability testing : Incubate the compound in assay buffers (e.g., PBS, pH 7.4) at 37°C for 24 hours. Monitor degradation via LC-MS .
  • Dose-response curves : Compare IC50 values under varying conditions (e.g., serum-free vs. serum-containing media) .
  • Control experiments : Co-administer metabolic inhibitors (e.g., CYP3A4 inhibitors) to assess enzymatic degradation .

Key Research Findings Table

Focus AreaKey FindingSource Evidence
SynthesisHATU/DIPEA in THF maximizes yield (75%)
ChiralityChiralpak® OD separates isomers (Rt 1.6/2.4 min)
Computational DesignDFT predicts thiophene-pyrazine π-stacking
BioactivityAnalogues with Cl substituents show higher IC50

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